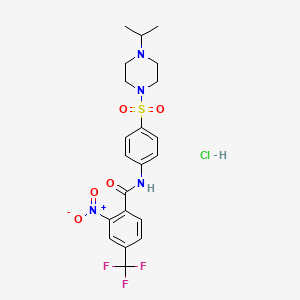
RPC425 free base
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
RPC425 is a Noncompetitive Inhibitors of the Betaine/γ-Aminobutyric Acid Transporter 1 (BGT1).
Wissenschaftliche Forschungsanwendungen
Genome Analysis and Sequencing
One of the applications of RPC425 free base is in genome analysis. An example is the whole-genome sequencing and assembly of Haemophilus influenzae Rd. This process utilizes sequencing and assembly of unselected DNA pieces from the whole chromosome. The approach, which eliminates the need for initial mapping efforts, is applicable to a wide array of microbial species without genome maps (Fleischmann et al., 1995).
DNA-Based Sensors for Disease Detection
Another application involves the development of DNA-based sensors. For instance, an electrochemical DNA sensor based on pyrrolidinyl peptide nucleic acid (acpcPNA) was developed for tuberculosis detection. This sensor uses electrochemical impedance spectroscopy (EIS) to determine synthetic oligonucleotides of Mycobacterium tuberculosis, demonstrating the potential of such applications in disease diagnostics (Teengam et al., 2018).
DNA-Free RNA Isolation
In the field of RNA isolation, protocols have been established to isolate DNA-free RNA from Arabidopsis thaliana tissues for reverse transcriptase quantitative PCR (RT-qPCR) applications. These protocols use simple non-toxic buffers for RNA isolation, improving existing ones by reducing labour time and the use of organic extractions (Oñate-Sánchez & Vicente-Carbajosa, 2008).
Enhancing DNA Specificity and Applicability in Base Editing
Improving the DNA specificity and applicability of base editing through protein engineering and protein delivery is another significant application. This involves the development of high-fidelity base editors and DNA-free base editing using ribonucleoprotein (RNP) complexes, which has implications for more specific and efficient genome editing (Rees et al., 2017).
Tumor DNA Detection in Clinical Research
In clinical research, particularly in cancer, cell-free circulating tumor DNA in plasma has become a point of interest. Techniques like SNPase-ARMS qPCR have been developed for ultrasensitive mutation-based detection of tumor DNA, showcasing the application of RPC425 free base in monitoring therapy options and treatment response (Stadler et al., 2015).
Eigenschaften
CAS-Nummer |
1426208-69-6 |
|---|---|
Produktname |
RPC425 free base |
Molekularformel |
C22H27NO2S2 |
Molekulargewicht |
401.583 |
IUPAC-Name |
6-((4,4-bis(3-methylthiophen-2-yl)but-3-en-1-yl)(methyl)amino)cyclohex-1-ene-1-carboxylic acid |
InChI |
InChI=1S/C22H27NO2S2/c1-15-10-13-26-20(15)18(21-16(2)11-14-27-21)8-6-12-23(3)19-9-5-4-7-17(19)22(24)25/h7-8,10-11,13-14,19H,4-6,9,12H2,1-3H3,(H,24,25) |
InChI-Schlüssel |
MTVVZKYZYJUBSB-UHFFFAOYSA-N |
SMILES |
O=C(C1=CCCCC1N(C)CC/C=C(C2=C(C)C=CS2)/C3=C(C)C=CS3)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
RPC425; RPC-425; RPC 425. |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



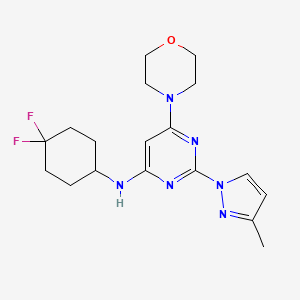
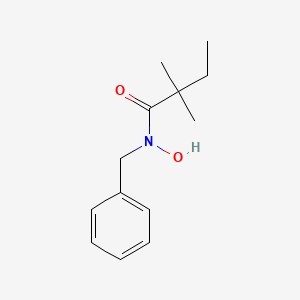
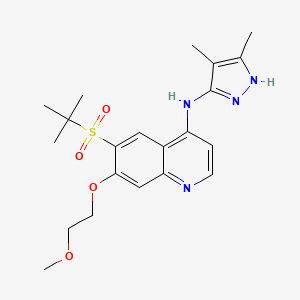
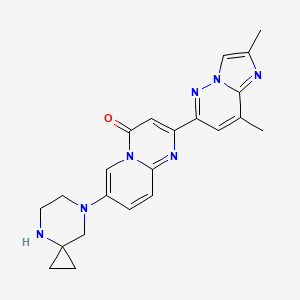
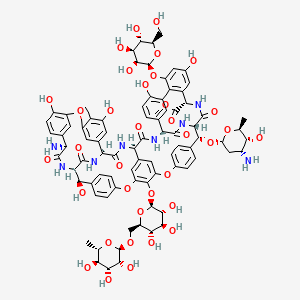
![2-[4,6-difluoro-1-(2-hydroxyethyl)spiro[2H-indole-3,4'-piperidine]-1'-yl]-5,6,7,8-tetrahydro-3H-quinazolin-4-one](/img/structure/B610497.png)
![3,7-Dihydro-3,7-bis[(4-methoxyphenyl)methyl]-2H-diimidazo[4,5-d:4',5'-f][1,3]diazepin-2-one](/img/structure/B610498.png)
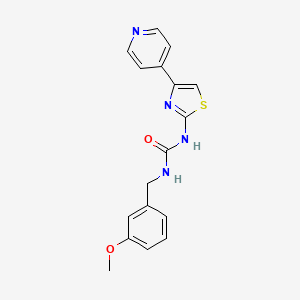
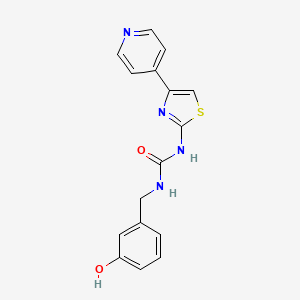
![ethyl N-[2-amino-3-fluoro-4-[[4-(trifluoromethyl)phenyl]methylamino]phenyl]carbamate](/img/structure/B610502.png)
![(3-((3S,4S)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-6-(2,3-dichlorophenyl)-5-methylpyrazin-2-yl)methanol](/img/structure/B610504.png)
![6-~{tert}-Butyl-8-Fluoranyl-2-[3-(Hydroxymethyl)-4-[1-Methyl-5-[[5-(1-Methylpiperidin-4-Yl)pyridin-2-Yl]amino]-6-Oxidanylidene-Pyridazin-3-Yl]pyridin-2-Yl]phthalazin-1-One](/img/structure/B610508.png)
